1-(tert-Butyl) 2-ethyl (2S,3S)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate
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Overview
Description
1-(tert-Butyl) 2-ethyl (2S,3S)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a dihydropyridine ring with hydroxyl and carboxylate functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butyl) 2-ethyl (2S,3S)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dihydropyridine Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the dihydropyridine ring.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced using tert-butyl esters or tert-butyl halides in the presence of a suitable base.
Hydroxylation: The hydroxyl group is introduced through selective oxidation reactions.
Carboxylation: Carboxylate groups are introduced using carboxylation reactions, often involving carbon dioxide or carboxylic acids.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions, leading to higher purity and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl) 2-ethyl (2S,3S)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The dihydropyridine ring can be reduced to form tetrahydropyridine derivatives.
Substitution: The tert-butyl and ethyl groups can undergo substitution reactions with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and organometallic compounds are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the dihydropyridine ring may produce tetrahydropyridine derivatives.
Scientific Research Applications
1-(tert-Butyl) 2-ethyl (2S,3S)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting cardiovascular diseases.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,3S)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butyl) 2-ethyl (2S,3S)-3-hydroxy-3,6-dihydropyridine-1,2(2H)-dicarboxylate: can be compared with other dihydropyridine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. Its tert-butyl and ethyl groups, along with the hydroxyl and carboxylate functionalities, make it a versatile compound for various applications.
Properties
Molecular Formula |
C13H21NO5 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2S,3S)-3-hydroxy-3,6-dihydro-2H-pyridine-1,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-9(15)7-6-8-14(10)12(17)19-13(2,3)4/h6-7,9-10,15H,5,8H2,1-4H3/t9-,10-/m0/s1 |
InChI Key |
TWTGHPMTSYZPHW-UWVGGRQHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1[C@H](C=CCN1C(=O)OC(C)(C)C)O |
Canonical SMILES |
CCOC(=O)C1C(C=CCN1C(=O)OC(C)(C)C)O |
Origin of Product |
United States |
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